molecular formula C17H18N2O3 B5011712 ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B5011712
M. Wt: 298.34 g/mol
InChI Key: JPRGQRYFEJFAOR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate: is a complex organic compound characterized by its pyran ring structure, which includes an amino group, a cyano group, an ethyl group, and a phenyl group

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-13-15(17(20)21-4-2)14(11-8-6-5-7-9-11)12(10-18)16(19)22-13/h5-9,14H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRGQRYFEJFAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a precursor for bioactive molecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industry, this compound is utilized in the development of new materials and chemicals, contributing to advancements in various sectors.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate

Uniqueness: Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate stands out due to its specific structural features, such as the presence of the ethyl group at the 2-position, which influences its reactivity and biological activity compared to its analogs.

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